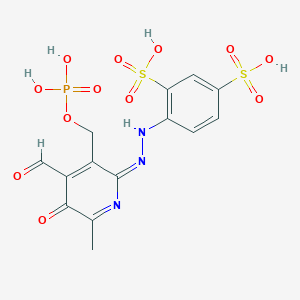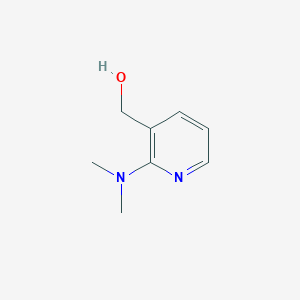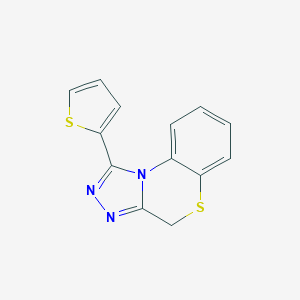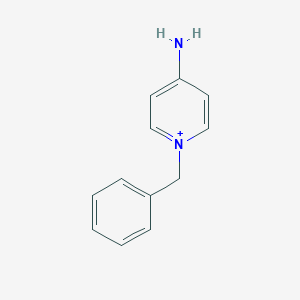
Ethyl 4-(pyridin-3-ylmethylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(pyridin-3-ylmethylamino)benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is also known as Ethyl 4-(3-pyridylmethylamino)benzoate or Ethyl 4-(3-pyridylmethyl)aminobenzoate. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(pyridin-3-ylmethylamino)benzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a promising candidate for the development of drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of Ethyl 4-(pyridin-3-ylmethylamino)benzoate involves its interaction with the active site of target enzymes. It acts as a reversible inhibitor by binding to the enzyme's catalytic site through hydrogen bonding and hydrophobic interactions. This leads to a decrease in the enzyme's activity, which can have therapeutic implications.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 4-(pyridin-3-ylmethylamino)benzoate exhibits low toxicity and has no significant side effects at therapeutic doses. It has been found to have antioxidant and anti-inflammatory properties, which can be beneficial in the treatment of various diseases. Additionally, it has been shown to have a positive effect on cognitive function and memory, making it a potential candidate for the treatment of cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 4-(pyridin-3-ylmethylamino)benzoate in lab experiments is its high purity and stability, which ensures reproducibility of results. It is also relatively easy to synthesize, making it accessible to researchers. However, its low solubility in water can be a limitation, which can be overcome by using appropriate solvents or formulation techniques.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-(pyridin-3-ylmethylamino)benzoate. One of the areas of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties. Another area of research is its potential as a tool for chemical biology, particularly in the study of enzyme activity and inhibition. Additionally, its anti-inflammatory and antioxidant properties can be explored for the development of new therapies for various diseases.
Synthesemethoden
Ethyl 4-(pyridin-3-ylmethylamino)benzoate can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoic acid with pyridine-3-methanol, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to obtain high yields and purity of the compound.
Eigenschaften
CAS-Nummer |
25927-68-8 |
|---|---|
Produktname |
Ethyl 4-(pyridin-3-ylmethylamino)benzoate |
Molekularformel |
C15H16N2O2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
ethyl 4-(pyridin-3-ylmethylamino)benzoate |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-15(18)13-5-7-14(8-6-13)17-11-12-4-3-9-16-10-12/h3-10,17H,2,11H2,1H3 |
InChI-Schlüssel |
HZJRQFQMZRHMRD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CN=CC=C2 |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CN=CC=C2 |
Andere CAS-Nummern |
25927-68-8 |
Löslichkeit |
38.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)
![Imidazo[1,2-a]pyridin-5-amine](/img/structure/B183615.png)

![3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B183619.png)






